Nudicauline

説明

特性

CAS番号 |

99815-83-5 |

|---|---|

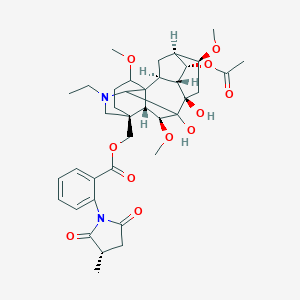

分子式 |

C38H50N2O11 |

分子量 |

710.8 g/mol |

IUPAC名 |

[(1R,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-acetyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate |

InChI |

InChI=1S/C38H50N2O11/c1-7-39-17-35(18-50-33(44)21-10-8-9-11-24(21)40-27(42)14-19(2)32(40)43)13-12-26(48-5)37-23-15-22-25(47-4)16-36(45,28(23)29(22)51-20(3)41)38(46,34(37)39)31(49-6)30(35)37/h8-11,19,22-23,25-26,28-31,34,45-46H,7,12-18H2,1-6H3/t19-,22+,23+,25-,26-,28+,29-,30+,31-,34-,35-,36+,37+,38+/m0/s1 |

InChIキー |

IPWQJEONCUFCOR-SMGABUFOSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |

異性体SMILES |

CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C |

正規SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |

純度 |

96% (TLC, mass-spectrometry) |

同義語 |

O14-Demethylmethyllycaconitine 14-acetate, perchlorate |

製品の起源 |

United States |

Nicotinic Acetylcholine Receptor Nachr Binding:nudicauline Has Been Identified As a Potent Ligand for Neuronal α7 Type Nachr Binding Sitesacs.orgnih.gov. Comparative Studies Have Shown That Nudicauline, Alongside Elatine, Can Be Equipotent with or Even Surpass Methyllycaconitine Mla , a Known Potent Probe for Nachr, in Binding to Rat Brain 125i α Bungarotoxin αbgtx Binding Sitesacs.orgnih.gov. the 2 S Methylsuccinimido Benzoyl Moiety of These Ligands is Considered Crucial for Their High Affinity Binding, While the Norditerpenoid Core Can Tolerate Structural Modifications Without Losing Activity or Selectivityacs.orgnih.gov.

Table 1: IC50 Values for Ligand Binding to Rat Neuronal αBgTX Binding Sites acs.orgnih.gov

| Ligand | IC50 (nM) |

| Nudicauline | 1.7 |

| Elatine | 6.1 |

| Methyllycaconitine (B43530) (MLA) | 7.6 |

Phytochemical Source and Pigmentation:nudicauline is a Yellow Flower Pigment in Papaver Nudicaulenih.goveuropa.eu. Its Formation Involves the Ph Dependent Conversion of Pelargonidin Glucosides, Highlighting a Unique Biosynthetic Pathway in Plant Indole/flavonoid Hybrid Alkaloidsnih.gov.

Botanical Sources and Geographic Distribution of Nudicauline-Producing Species

This compound is a norditerpenoid alkaloid primarily found in species belonging to the Delphinium and Papaver genera. These plants are known for their rich alkaloid profiles.

Botanical Sources:

Delphinium species: this compound has been extensively reported in various Delphinium species, commonly known as larkspurs nih.govavma.orgdoi.orgacs.orgacs.orgresearchgate.net. Notable examples include Delphinium andersonii, where it is identified as an MSAL-type alkaloid avma.org. It has also been isolated from the aerial parts of Delphinium fangshanense doi.org and the roots of Delphinium stapeliosum acs.orgacs.org. Other related alkaloids, such as 14-deacetylthis compound (B53340) and 14-deacetyl-14-isobutyrylthis compound, have also been identified in Delphinium plants acs.orgacs.orgresearchgate.net.

Papaver nudicaule L. (Iceland Poppy): The Iceland poppy is another significant botanical source of this compound researchgate.netphcogj.comwikipedia.orgnih.gov. The petals of Papaver nudicaule can contain a substantial concentration of this compound, with approximately 5.5% reported as the dominant alkaloid researchgate.netphcogj.com. It is one of the unique flavoalkaloid pigments found in the flowers of this species nih.gov.

Geographic Distribution: The distribution of these this compound-producing species spans across various geographical regions.

| Botanical Source | Geographic Distribution |

| Delphinium andersonii | Native to regions such as Picabo, Idaho, USA avma.org. |

| Delphinium fangshanense | Found in China doi.org. |

| Delphinium stapeliosum | A Nepalese species acs.org. |

| Papaver nudicaule (Iceland Poppy) | Native to subpolar regions of Asia and North America, the mountains of Central Asia, and temperate China. It is also extensively distributed throughout Mongolia researchgate.netphcogj.comwikipedia.orgnih.gov. |

Advanced Chromatographic and Spectroscopic Techniques for this compound Isolation from Plant Extracts

The isolation and structural elucidation of this compound from complex plant matrices require sophisticated chromatographic and spectroscopic techniques. The general process typically involves initial extraction followed by a series of purification and characterization steps.

Isolation Methodologies:

Extraction: Plant material, such as dried and ground specimens, is commonly defatted using solvents like hexane, followed by extraction with methanol (B129727) or chloroform (B151607) avma.orgacs.org. Extraction can involve incubation for extended periods, followed by filtration and evaporation under reduced pressure (e.g., rotoevaporation) to obtain a concentrated residue avma.org. Another approach involves percolating dried and powdered roots with ether, then extracting with chloroform at a controlled pH (e.g., pH 9, using aqueous ammonia (B1221849) solution) acs.org.

Purification through Chromatography: Chromatographic methods are crucial for separating this compound from other plant constituents.

Column Chromatography: This foundational technique is widely used for initial separation and purification. Silica gel columns are frequently employed jfda-online.com. Specialized variations, such as a 10% silver nitrate-silica gel column, have been utilized for separating specific isomers jfda-online.com.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for both isolation and analysis, offering high efficiency in separating compounds. It is effective for evaluating the purity of isolated this compound scielo.brnih.gov. Both normal-phase liquid chromatography (NP-LC) and reversed-phase liquid chromatography (RP-LC) modes are applicable, with NP-LC often separating based on lipid classes and RP-LC on fatty-acyl composition nih.gov.

Flash Chromatography: Automated flash chromatography systems, such as Biotage equipment, are employed for high-yield extraction and purification, reducing the number of chromatographic steps, solvent volume, and time required scielo.br.

Thin-Layer Chromatography (TLC): TLC is a simple yet effective method for monitoring the progress of isolation procedures and for preliminary identification of compounds acs.orgscielo.br.

Spectroscopic Techniques for Structure Elucidation and Identification:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the precise chemical structure of this compound and its derivatives. Techniques such as 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule doi.orgacs.orgacs.org. Further structural insights are gained from advanced 2-D NMR experiments, including DEPT (Distortionless Enhancement by Polarization Transfer) doi.orgacs.org.

Mass Spectrometry (MS): Mass spectrometry techniques, including LC quadrupole mass spectrometry and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS), are used to determine the molecular weight and molecular formula of this compound, aiding in its identification and the identification of related alkaloids doi.orgacs.orgacs.org.

Ultraviolet (UV) Spectroscopy: UV spectra can be utilized, particularly in conjunction with HPLC (e.g., using a Diode Array Detector - DAD), for the identification and characterization of this compound based on its characteristic absorbance patterns scielo.br.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Analysis (1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of complex organic molecules like this compound, providing detailed information about the chemical environment of individual atoms within the compound ajgreenchem.comeurisotop.com. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques were crucial in assigning the proton and carbon resonances and establishing the connectivity of the atoms in this compound researchgate.neteurisotop.cominvivometabolism.org.

Typically, 1D NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provide initial insights into the number and types of protons and carbons present, as well as their immediate electronic environments through chemical shifts and coupling patterns invivometabolism.orgtutorchase.com. For this compound, ¹H-NMR data was reported to be in excellent agreement with related structures, supporting its proposed composition researchgate.net. The ¹³C-NMR spectrum also provided crucial evidence, aligning with the deduced structure researchgate.net.

For more complex molecules like this compound, 2D NMR experiments are indispensable in resolving spectral overlaps and establishing correlations between nuclei eurisotop.comwikipedia.org. Key 2D NMR techniques applied in such structural analyses include:

Correlation Spectroscopy (COSY): Used to identify protons that are spin-coupled to each other through two or three bonds, establishing proton-proton connectivity pathways eurisotop.comarizona.edu.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton and carbon signals that are directly bonded, enabling the assignment of specific protons to their directly attached carbons eurisotop.comwikipedia.orgsavemyexams.com.

Heteronuclear Multiple Bond Correlation (HMBC): Provides correlations between protons and carbons separated by two, three, or even four bonds, which is vital for establishing quaternary carbon assignments and long-range connectivity across the molecular skeleton eurisotop.comsavemyexams.com.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals spatial proximities between protons, irrespective of bond connectivity, which is critical for conformational analysis and relative stereochemical assignments eurisotop.comsavemyexams.comcarlroth.com.

Although specific, detailed NMR chemical shift data for this compound, as presented in tables within primary literature, are not available in the provided snippets, the application of these comprehensive NMR methodologies was fundamental in piecing together the complex hexacyclic framework of this compound and confirming its proposed structure researchgate.net.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass Spectrometry (MS) plays a vital role in determining the molecular weight and elemental composition of a compound, as well as providing insights into its structural features through characteristic fragmentation patterns metabolomicsworkbench.orgmetabolomicsworkbench.org. For this compound, its molecular formula has been established as C₃₈H₅₀N₂O₁₁ with an exact mass of 710.34146042 Da, as reported in PubChem nih.gov. This precise mass determination typically involves High-Resolution Mass Spectrometry (HRMS) techniques, which provide highly accurate mass measurements, allowing for the unambiguous assignment of elemental composition nih.gov.

Different MS techniques, such as Electron Ionization Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with liquid chromatography (e.g., UPLC/Q-TOF-(ESI)-MS or UHPLC-HRMS), are commonly employed in the analysis of natural products. While specific fragmentation patterns for this compound were not detailed in the available information, mass spectrometry, including tandem mass spectrometry (MS/MS), has been broadly utilized for the analysis of related diterpenoid alkaloids and their fragmentation pathways ajgreenchem.com. The analysis of fragmentation patterns, where the molecular ion breaks into smaller, characteristic ions, provides invaluable structural information about bond cleavages and the presence of specific functional groups metabolomicsworkbench.org.

Stereochemical Assignments and Conformational Studies of this compound

The stereochemical assignment of this compound is a critical aspect of its structural elucidation, defining the precise three-dimensional arrangement of its atoms. The IUPAC name for this compound explicitly denotes its absolute stereochemistry at multiple chiral centers: [(1S,4S,5R,6S,8R,9S,13S,16S,18S)-4-acetyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate nih.gov.

The deduction of this compound's structure and stereochemistry was a key finding in its initial characterization researchgate.net. Beyond NMR, the determination of absolute stereochemistry often involves techniques such as X-ray crystallography for crystalline compounds, or chiroptical methods like Optical Rotatory Dispersion (ORD) or Circular Dichroism (CD) spectroscopy carlroth.com. This compound has been reported to have an optical rotation of [α]D +47° (c 0.42, CHCl₃), which is an important chiroptical property indicating its specific stereoisomeric form researchgate.net.

Conformational studies, which describe the preferred spatial arrangements of atoms in a molecule, are often supported by analyses of coupling constants in ¹H-NMR spectra and through-space correlations observed in NOESY experiments savemyexams.comcarlroth.com. These studies are essential for a complete understanding of the molecule's three-dimensional shape and its potential interactions in various environments.

Compound Names and PubChem CIDs

Elucidation of Precursor Incorporation in this compound Biosynthesis

The foundational building blocks for this compound, like all terpenoids and diterpenoid alkaloids, are the five-carbon isoprenoid precursors: Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP) thegoodscentscompany.com. These precursors are synthesized through two primary metabolic routes in plants: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway rsc.orgthegoodscentscompany.comnih.gov. The interconversion between IPP and DMAPP is catalyzed by the enzyme isopentenyl pyrophosphate isomerase (IDI) rsc.orgthegoodscentscompany.com.

Following the formation of these initial five-carbon units, a series of head-to-tail condensations occur to construct larger isoprenoid chains. Four units of IPP, in conjunction with DMAPP, are enzymatically condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to yield the 20-carbon precursor, Geranylgeranyl Pyrophosphate (GGPP) arizona.edursc.orgresearchgate.net. Subsequently, GGPP undergoes an initial cyclization step, catalyzed by ent-copalyl diphosphate (B83284) synthase (ent-CPS), to produce ent-copalyl diphosphate (ent-CPP) arizona.edursc.orgresearchgate.net. This 20-carbon cyclized intermediate represents a critical branching point in the biosynthesis of various diterpenoids.

Table 1: Key Precursors in this compound Biosynthesis

| Compound Name | PubChem CID | Role in Biosynthesis |

| Isopentenyl Pyrophosphate (IPP) | 1195 | Five-carbon isoprenoid precursor for terpenoids thegoodscentscompany.comthegoodscentscompany.comlipidmaps.orguni.lu |

| Dimethylallyl Pyrophosphate (DMAPP) | 647 | Isomer of IPP, five-carbon isoprenoid precursor nih.govciteab.comctdbase.orgnih.govresearchgate.net |

| Geranylgeranyl Pyrophosphate (GGPP) | 447277 | 20-carbon precursor formed by condensation of IPP/DMAPP units citeab.comnih.govguidetopharmacology.orguni.lu |

| ent-Copalyl Diphosphate (ent-CPP) | 5280897 | Cyclized 20-carbon intermediate, precursor to diterpenoid skeletons lipidmaps.orguni.lunih.gov |

| This compound | 71450902 | Final norditerpenoid alkaloid product wikipedia.org |

Enzymatic Steps and Proposed Intermediates in the Aconitane (B1242193) Diterpenoid Alkaloid Pathway leading to this compound

The pathway leading to this compound diverges from ent-CPP, which serves as a precursor to specific diterpenoid skeletons. Within the context of the aconitane diterpenoid alkaloids, ent-CPP is further cyclized to ent-kaurene (B36324) by ent-kaurene synthase rsc.org. Ent-kaurene, a tetracyclic diterpene wikidata.org, then undergoes oxidative modifications. Specifically, ent-kaurene oxidase (KO, a cytochrome P450 monooxygenase, CYP701A) catalyzes at least two oxidation steps, transforming ent-kaurene into ent-kaurenal (B36371) and subsequently ent-kaurenoic acid rsc.orgresearchgate.net.

A pivotal step in the formation of diterpenoid alkaloids from these nitrogen-free diterpenoids is the incorporation of a nitrogen atom. This amination occurs through an enzymatic transamination process, where L-serine is identified as a plausible amino acid source for the nitrogen, transferring it to ent-kaurenoic aldehyde derivatives rsc.orgresearchgate.net. This process leads to the formation of veatchine-type or atisine-type alkaloids, which are C20 diterpenoid alkaloids rsc.org.

This compound, however, is classified as a C19 norditerpenoid alkaloid nih.gov, indicating a loss of one carbon atom from the original 20-carbon diterpenoid skeleton during its biosynthesis rsc.orgnih.gov. This carbon deletion, often occurring at the C-4 position rsc.org, is a defining characteristic of norditerpenoid alkaloids. Furthermore, this compound is distinguished by the presence of an 18-O-2S-(methylsuccinimido)benzoate moiety rsc.orgacs.org. While the general enzymatic steps for the formation of C19 norditerpenoid alkaloids are known to involve rearrangements from C20 precursors and amination, the precise enzymatic machinery responsible for the specific C-18 carbon modification and the attachment of the unique methylsuccinimido-benzoate side chain in this compound remains an area requiring further detailed elucidation. The pathway likely involves a complex series of cytochrome P450-mediated oxidations, reductions, and acyltransferase-catalyzed esterifications.

Genetic and Molecular Basis of this compound Biosynthesis in Producing Organisms

Advancements in molecular biology and "omics" technologies have significantly accelerated the understanding of diterpenoid alkaloid biosynthesis. Integrated approaches combining genomics, transcriptomics, and metabolomics are crucial for decoding these complex pathways richsworld.orgresearchgate.netnih.gov. For instance, comparative transcriptomics and metabolomic profiling have been utilized in Aconitum pendulum to identify candidate genes and enzymes involved in diterpenoid alkaloid synthesis arizona.edu. This has led to the identification of hundreds of candidate enzyme genes, including differentially expressed genes (DEGs) across different plant tissues arizona.edu.

Specific enzyme families, such as cytochrome P450 monooxygenases (CYPs), BAHD acyltransferases, and O-methyltransferases, are known to play significant roles in the formation and modification of diterpenoid and diterpenoid alkaloid skeletons arizona.edunih.gov. CYPs, for example, are responsible for hydroxylation steps, which are crucial for modifying the diterpene scaffold arizona.edu. Acyltransferases are likely involved in the esterification reactions, such as the attachment of the methylsuccinimido-benzoate group characteristic of this compound rsc.orgacs.org. O-methyltransferases are involved in specific methylation patterns observed in complex alkaloids arizona.edu.

Recent studies have begun to identify "entry steps" enzymes in the biosynthesis of diterpenoid alkaloids in species like Delphinium grandiflorum and Aconitum plicatum, involving specific terpene synthases, cytochromes P450, and a reductase researchgate.net. These findings are instrumental in laying the groundwork for a more complete understanding of the downstream enzymatic steps that lead to the diverse array of diterpenoid alkaloids, including this compound. The identification and characterization of these genes and enzymes are critical for potential future bioengineering efforts aimed at producing these complex metabolites in heterologous hosts nih.govresearchgate.net.

Compound Names and PubChem CIDs

Molecular and Cellular Mechanisms of Nudicauline S Biological Activities

Mechanistic Investigations of Nudicauline's Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChR), including α7-type and α4β2 subtypes

This compound demonstrates significant interactions with nicotinic acetylcholine receptors, a class of ligand-gated ion channels crucial for neurotransmission nih.gov. These receptors are pentameric and regulate the flow of cations, including sodium, potassium, and calcium ions, across the cell membrane researchgate.net. The binding of ligands to nAChRs induces conformational changes, transitioning the receptor between resting, open, and desensitized states researchgate.net.

Ligand Binding Dynamics and Receptor Affinity

This compound has been identified as a potent ligand for neuronal α7-type nAChRs. Studies indicate that this compound binds to brain [125I]-α-bungarotoxin (αBgTX) binding sites, which correspond to α7-type nAChRs in the mammalian brain, with an IC50 value of 1.7 nM latoxan.com. This affinity is notable, being equipotent with or even superior to methyllycaconitine (B43530) (MLA), another well-known ligand for these receptors (MLA IC50: 7.6 nM; Elatine IC50: 6.1 nM) latoxan.com. The 2-((S)-methylsuccinimido)benzoyl moiety of this compound is considered crucial for its high-affinity binding to α7 nAChRs latoxan.com.

Beyond α7-type receptors, this compound has also been investigated for its activity at [3H]nicotine binding sites, which represent α4β2 nAChRs latoxan.com. Its effects, alongside other Delphinium alkaloids like MLA and 14-deacetylthis compound (B53340), include the reversible reduction of spontaneous, miniature end-plate potential (MEPP) amplitudes and extracellularly recorded compound muscle action potential (CMAP) amplitudes wikipedia.org. This suggests that this compound acts as a nicotinic receptor antagonist, impeding neuromuscular transmission wikipedia.org. The potency of these alkaloids, including this compound, in blocking nAChRs at neuromuscular synapses is influenced by the substituent at the C14 position wikipedia.org. The IC50 values for CMAP blockade for this group of alkaloids range from 0.32 to 13.2 µM, varying based on the C14 moiety wikipedia.org.

Table 1: Binding Affinities of this compound and Related Norditerpenoid Alkaloids to α7-type nAChRs

| Compound | Receptor Type / Binding Site | IC50 (nM) | Reference |

| This compound | Rat neuronal [125I]-αBgTX binding sites (α7-type nAChR) | 1.7 | latoxan.com |

| Methyllycaconitine (MLA) | Rat neuronal [125I]-αBgTX binding sites (α7-type nAChR) | 7.6 | latoxan.com |

| Elatine | Rat neuronal [125I]-αBgTX binding sites (α7-type nAChR) | 6.1 | latoxan.com |

Table 2: Electrophysiological Effects of this compound and Related Alkaloids on Neuromuscular Transmission

| Compound | Effect on MEPP Amplitude | Effect on CMAP Amplitude | IC50 for CMAP Blockade (µM) | Reference |

| This compound | Reversibly reduced | Reversibly reduced | 0.32 - 13.2 (varies with C14 moiety) | wikipedia.org |

| Methyllycaconitine (MLA) | Reversibly reduced | Reversibly reduced | 0.32 - 13.2 (varies with C14 moiety) | wikipedia.org |

| 14-Deacetylthis compound | Reversibly reduced | Reversibly reduced | 0.32 - 13.2 (varies with C14 moiety) | wikipedia.org |

| Barbinine | Reversibly reduced | Reversibly reduced | 0.32 - 13.2 (varies with C14 moiety) | wikipedia.org |

| Deltaline | Reversibly reduced | Reversibly reduced | 156 | wikipedia.org |

Allosteric Modulation and Ion Channel Function Perturbation

Allosteric modulators bind to sites distinct from the primary neurotransmitter binding site but can significantly influence the receptor's function by modifying the coupling between ligand binding and ion channel opening nih.govmetabolomicsworkbench.org. While specific details on this compound as an allosteric modulator at α7 or α4β2 nAChRs are not extensively detailed in the provided search results, related compounds, such as MLA analogs, can inhibit α4β2 nAChRs in a non-competitive manner, which might suggest an allosteric interaction or direct channel block fishersci.com. The M2 domain, which lines the ion channel of nAChRs, is known to be reactive and possess specific binding sites for various non-competitive allosteric modulators fishersci.com. The functional impact of nAChR activation involves the depolarization of the plasma membrane due to cation movement, leading to the activation of voltage-gated ion channels and the regulation of gene activity or neurotransmitter release through intracellular calcium influx nih.gov.

Cellular Pathways Modulated by this compound Exhibiting Cytotoxic Effects

Direct and detailed mechanistic investigations specifically attributing cytotoxic effects to this compound by modulating particular cellular pathways are limited in the provided search results. However, broader studies on norditerpenoid alkaloids, the class of compounds to which this compound belongs, suggest that their cytotoxic effects may be linked to the inhibition of ATP production capes.gov.brcsic.es. More generally, natural products and alkaloids have been reported to induce cytotoxicity through various mechanisms, including modulating cell survival and growth pathways, and inducing cell death mechanisms nih.govcdutcm.edu.cnnih.gov. These general pathways can involve the disruption of reactive oxygen species (ROS) balance leading to ROS-induced apoptosis, inhibiting DNA replication, or interfering with key signaling cascades such as the PI3K/Akt pathway, which promotes cell cycle progression and inhibits apoptosis, and the NF-κB pathway, a transcription factor involved in cell survival and proliferation cdutcm.edu.cnnih.govcore.ac.uk. Activation of caspases, which are crucial agents in programmed cell death, through intrinsic and extrinsic apoptotic pathways, is also a common mechanism observed for cytotoxic agents, including some alkaloids cdutcm.edu.cn.

Anti-inflammatory Mechanistic Studies

While the anti-inflammatory activity of extracts containing this compound (e.g., from Papaver nudicaule) has been mentioned, specific mechanistic studies for this compound itself are not detailed in the provided search results researchgate.net. General mechanisms for anti-inflammatory natural products and herbal formulations often involve the modulation of inflammatory pathways and the inhibition of pro-inflammatory mediators nih.govresearchgate.netnih.gov. This can include suppressing the production of pro-inflammatory cytokines such as inducible nitric oxide (iNO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β), as well as inhibiting the activity of key transcription factors like NF-κB, MAPK, and AP-1 signaling pathways nih.govmitoproteome.org. Some anti-inflammatory agents also exert their effects by inhibiting enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of prostaglandins (B1171923) and leukotrienes nih.govmitoproteome.org. Additionally, antioxidant properties may contribute to anti-inflammatory effects by scavenging free radicals involved in inflammatory processes researchgate.netnih.gov.

Neuroprotective Mechanistic Studies

Specific neuroprotective mechanistic studies for this compound are not comprehensively detailed in the provided search results. However, one study indicates that the analgesic effect of this compound may be partially associated with the production and release of nitrogen monoxide (nitric oxide) bvsalud.org. In broader contexts, natural compounds exhibiting neuroprotective effects typically operate through multiple pathways capes.gov.brnih.govlatoxan.comchem960.comresearchgate.netnih.govmdpi.comfrontiersin.orgnih.gov. These mechanisms commonly include reducing oxidative stress by neutralizing reactive oxygen species (ROS) and enhancing antioxidant defenses (e.g., activating Nrf2 signaling pathway) nih.govnih.govfrontiersin.orgnih.gov, exerting anti-inflammatory effects by modulating neuroinflammation and inhibiting pro-inflammatory mediators capes.gov.brnih.govnih.govmdpi.com, inhibiting protein misfolding and aggregation (relevant in diseases like Alzheimer's and Parkinson's) nih.govlatoxan.com, and modulating cellular signaling pathways such as PI3K/Akt, MAPK, and Nrf2/ARE pathways to promote neuronal survival and function nih.govlatoxan.comnih.govmdpi.com. They may also prevent mitochondrial dysfunction and inhibit apoptotic pathways (e.g., caspase activation) latoxan.comnih.govnih.gov.

Antimicrobial Action Mechanisms

While this compound has been broadly associated with antimicrobial activities biosynth.comscirp.org, specific mechanistic details on how it exerts these effects are not explicitly provided in the search results. General mechanisms of antimicrobial action for natural products, particularly alkaloids, often involve multiple targets within microbial cells nih.govfishersci.nlmetabolomicsworkbench.orgmetabolomicsworkbench.orgnih.govnih.gov. These can include the disruption of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell death nih.govfishersci.nlmetabolomicsworkbench.orgmetabolomicsworkbench.org. Other mechanisms observed for natural antimicrobial agents include the inhibition of essential microbial enzymes (e.g., ATP synthase, DNA gyrase, penicillin-binding protein) nih.govfishersci.nlmetabolomicsworkbench.orgmetabolomicsworkbench.orgnih.gov, interfering with protein biosynthesis by targeting ribosomal subunits nih.gov, chelating essential metal ions required for bacterial proteins and membrane depolarization nih.govfishersci.nl, and generating reactive oxygen species that damage cellular components nih.govfishersci.nl.

Structure Activity Relationship Sar Studies of Nudicauline and Its Analogs

Identification of Key Structural Moieties Critical for Receptor Binding Affinity

A central finding in the SAR studies of Nudicauline and related norditerpenoid alkaloids, such as methyllycaconitine (B43530) (MLA) and elatine, is the critical role of the 2-((S)-methylsuccinimido)benzoyl moiety for high-affinity binding to neuronal α-bungarotoxin (αBgTX) binding sites. wikipedia.orgnih.govdpi.qld.gov.aunih.govmetabolomicsworkbench.org These binding sites are recognized as corresponding to α7-type nAChRs in the mammalian brain. wikipedia.org

Comparative studies have demonstrated that this compound and elatine exhibit comparable or even superior potency to MLA in binding to these α7-nAChR sites. For instance, the IC50 values for binding to brain [125I]-αBgTX binding sites were reported as 6.1 nM for MLA, 1.7 nM for this compound, and 7.6 nM for elatine. wikipedia.org This highlights this compound's particularly strong affinity.

The importance of the 2-((S)-methylsuccinimido)benzoyl group is further underscored by observations that this ester-linked side chain is necessary for nicotinic potency. nih.gov Conversely, the norditerpenoid core of these ligands demonstrates a notable tolerability to structural modifications without compromising activity or selectivity, suggesting that the core provides the structural framework while the specific acyl moiety drives the high-affinity interaction. wikipedia.org The presence of an angular 2-methyl group on the succinimidobenzoyl moiety has also been indicated as essential for potent α7 nAChR binding. nih.gov Furthermore, an ester function at the C-18 position is identified as an important structural requirement for the toxicity associated with methyllycaconitine, this compound, and 14-deacetylthis compound (B53340). invivochem.cn

The following table summarizes the binding affinities of this compound and key analogs to α7-nAChR binding sites:

| Compound | Target / Binding Site | IC50 / Ki (nM) | Reference(s) |

| This compound | Rat neuronal [125I]-αBgTX binding sites (α7-nAChR) | 1.7 | wikipedia.org |

| Methyllycaconitine (MLA) | Rat neuronal [125I]-αBgTX binding sites (α7-nAChR) | 6.1 | wikipedia.org |

| Elatine | Rat neuronal [125I]-αBgTX binding sites (α7-nAChR) | 7.6 | wikipedia.org |

Influence of Stereochemistry on Biological Activity and Target Interaction

The stereochemistry, or the three-dimensional arrangement of atoms, of this compound is a critical determinant of its biological activity and its ability to interact with specific biological targets. wikipedia.orglatoxan.com The precise spatial configuration of this compound, indicated by its (1alpha,6beta,14alpha,16beta) arrangement, is crucial for its function. wikipedia.org Even subtle alterations in this three-dimensional structure can lead to significant changes in its biological activity. latoxan.com

Studies on methyllycaconitine (MLA) analogs, which share structural similarities with this compound, further illustrate the profound impact of stereochemistry on receptor binding. For instance, replacing the (S)-2-methylsuccinimidobenzoyl group in MLA with its enantiomeric (R)-2-methylsuccinimidobenzoyl group resulted in a 2.4-fold decrease in affinity for the α7 nAChR (Ki values of 0.87 nM for the (S) form versus 2.12 nM for the (R) form). nih.gov This demonstrates the stereospecificity of the receptor interaction.

The succinimidobenzoyl moiety's spatial characteristics also influence binding. While replacing the 2-methyl group with a phenyl ring was tolerated, maintaining potent α7 nAChR affinity (Ki = 1.68 nM), the introduction of a larger, more bulky cyclohexyl group led to a significant 31-fold loss of affinity (Ki = 26.8 nM). nih.gov This indicates that the binding pocket for this part of the molecule can accommodate certain flat aromatic groups but is intolerant to bulkier, less planar substituents. These findings emphasize that specific stereochemical features within the molecule dictate the precise fit and interaction with the target receptor.

Correlating Structural Modifications with Changes in Mechanistic Outcomes

The structure-activity relationship studies of this compound and its analogs reveal clear correlations between specific structural modifications and their mechanistic outcomes, particularly concerning neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) binding. The defining mechanistic outcome for this compound is its high-affinity binding to α7-type nAChRs, which is directly attributed to the presence and specific stereochemistry of the 2-((S)-methylsuccinimido)benzoyl moiety. wikipedia.orgnih.govdpi.qld.gov.aunih.gov This moiety acts as a primary pharmacophore responsible for the potent nicotinic activity. nih.gov

Advanced Analytical Methodologies for Nudicauline Research

High-Resolution Mass Spectrometry for Comprehensive Chemical Profiling of Nudicauline in Complex Matrices

High-Resolution Mass Spectrometry (HRMS) stands as a pivotal technique for the comprehensive chemical profiling of this compound, particularly within intricate matrices such as plant extracts. HRMS offers the ability to determine the accurate mass and elemental composition of compounds, which is fundamental for both structural elucidation and the precise identification of known and novel substances nih.govfrontiersin.orgfrontiersin.org. This capability is especially valuable in distinguishing between isotopes with similar masses, thereby enhancing identification accuracy nih.gov.

Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS or LC-HRMS/MS) systems combine high sensitivity, excellent separation ability, and rapid analytical speed nih.govfrontiersin.orgrsc.orgnih.govnih.gov. These hyphenated techniques are widely employed for comprehensive metabolite profiling in various plant extracts, leading to the identification of a broad spectrum of compounds, including alkaloids like this compound nih.govnih.gov. For instance, this compound (C₃₈H₅₀N₂O₁₁) has been identified and quantified in Delphinium nuttallianum through high-resolution quadrupole time-of-flight mass spectrometry (QTOF/MS or LC-QTOF/MS) scitechnol.comarizona.edu. The exact mass of this compound, measured at 710.3415, along with its specific MS/MS fragmentation patterns, has enabled its identification even in the absence of reference materials scitechnol.com. HRMS proves particularly effective in resolving challenges associated with positional isomers that share the same chemical formula by providing detailed accurate mass data and distinctive fragmentation patterns scitechnol.commdpi.com.

Chromatographic Fingerprinting Techniques for Quality Control and Authentication of this compound-Containing Extracts

Chromatographic fingerprinting techniques are indispensable tools for the quality control, identification, and authentication of herbal medicines and plant extracts that may contain this compound researchgate.netopenrepository.combrieflands.comnih.govresearchgate.net. These methods, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), generate characteristic chemical profiles or "fingerprints" researchgate.netopenrepository.comnih.gov. These fingerprints serve as representations of the chemical integrity of the botanical products, offering a holistic view of their complex phytochemical composition researchgate.netopenrepository.comnih.gov.

HPLC-MS methods, encompassing both normal-phase and reverse-phase separations, are effective for the detection and quantification of toxic alkaloids, such as this compound, in Delphinium species nih.govresearchgate.net. Reverse-phase HPLC-MS may be preferred due to the availability of columns, reduced solvent consumption, and the simplicity of its electrospray ionization (ESI) source nih.gov. Chromatographic fingerprints, when combined with chemometric approaches like similarity evaluation and pattern recognition, are utilized to comprehensively assess the quality and authenticity of complex natural mixtures researchgate.netopenrepository.combrieflands.comnih.govresearchgate.net. For example, this compound has been successfully detected and its concentration assessed in Delphinium species as part of studies on total toxic alkaloid content nih.gov.

An example of data that might be generated by chromatographic fingerprinting for a this compound-containing extract, showing hypothetical relative concentrations of key alkaloids, is provided below:

| Compound | Retention Time (min) | Relative Peak Area (%) |

| Methyllycaconitine (B43530) | 12.5 | 45.2 |

| This compound | 14.8 | 22.1 |

| 14-Deacetylthis compound (B53340) | 13.7 | 8.9 |

| Geyerline | 11.2 | 15.4 |

| Other Alkaloids | Varies | 8.4 |

NMR-Based Metabolomics for Tracking this compound Biosynthesis and Metabolism

Nuclear Magnetic Resonance (NMR)-based metabolomics serves as a powerful and versatile analytical approach for investigating the biosynthesis and metabolism of this compound. This technique is extensively used in plant metabolomics for various applications, including species identification, research into complex metabolic pathways, and pharmacodynamic studies frontiersin.orgd-nb.infomdpi.complos.orgnih.govmdpi.com. The ¹H NMR technique is particularly favored in metabolomics due to the widespread presence of hydrogen in most metabolites and its inherent high NMR sensitivity frontiersin.orgmdpi.com.

A significant advantage of NMR spectroscopy in metabolomics is its non-destructive nature, its ability to provide quantitative data, and its relatively straightforward sample preparation, which enables the study of compounds that are challenging to detect using other analytical methods frontiersin.orgd-nb.infomdpi.complos.org. NMR also facilitates the tracking of the metabolic fate of compounds through the use of stable isotope tracers, such as ¹³C, which can reveal new metabolic pathways and quantify metabolic flux frontiersin.org. The direct application of NMR for studying the structure and biosynthesis of this compound from Papaver nudicaule has been a subject of specific research mpg.dempg.de. Furthermore, this compound, as a norditerpenoid alkaloid, is frequently considered in broader metabolism studies concerning this class of compounds, underscoring the relevance of comprehensive metabolic investigations researchgate.net. NMR can effectively reveal metabolic fluctuations and changes in response to diverse physiological conditions mdpi.complos.orgnih.gov.

Future Research Directions in Nudicauline Chemical Biology

Elucidation of Undiscovered Biosynthetic Enzymes and Genes

The biosynthesis of complex natural products like nudicauline is a highly intricate process involving a cascade of enzymatic reactions. While the broad classification of this compound as a diterpene alkaloid derived from precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) is understood, the specific enzymes and genes governing each step of its formation remain largely uncharacterized rsc.orgmdpi.comnih.gov. Understanding these biosynthetic pathways is critical for potential metabolic engineering efforts to enhance this compound production or create novel analogs.

Current knowledge suggests that the biosynthesis of C19 and C18 norditerpenoid alkaloids, including this compound, originates from geranylgeranyl pyrophosphate (GGPP), which is then cyclized to ent-copalyl diphosphate (B83284) (ent-Cpp) rsc.org. Subsequent cyclization leads to ent-kaurane and ent-atisane types, which are precursors for various diterpenoid alkaloids rsc.org. However, the detailed enzymatic steps and the specific genes encoding for these transformations in this compound biosynthesis are not fully elucidated. For example, the production of ent-atisane and ent-atisanal from ent-Cpp is still unclear rsc.org. Research endeavors are focused on identifying candidate genes and proteins involved in these pathways, often employing techniques such as metabolomic profiling and transcriptomics nih.govmdpi.comfrontiersin.orgnih.gov. Co-expression analysis of genes, based on transcriptome data, can help in screening genes engaged in particular pathways and reducing the number of candidate genes mdpi.com.

Further research is needed to:

Identify novel enzymes responsible for unique cyclization, hydroxylation, and acylation steps characteristic of the aconitane (B1242193) skeleton and the distinctive pyrrolidinylbenzoyl moiety in this compound.

Characterize the genes encoding these enzymes through advanced genomic and transcriptomic analyses, potentially employing techniques like CRISPR-Cas9 for gene knockout or overexpression studies to confirm their roles frontiersin.orgmdpi.com.

Reconstitute parts or the entire this compound biosynthetic pathway in heterologous hosts (e.g., E. coli or Saccharomyces cerevisiae) to validate enzyme functions and enable scalable production of this compound and its intermediates nih.gov.

Investigate the regulatory mechanisms controlling this compound biosynthesis, including transcription factors and epigenetic modifications, to understand how its production is modulated in the plant mdpi.com.

Table 1: Potential Research Avenues for this compound Biosynthetic Elucidation

| Research Area | Key Techniques / Approaches | Expected Outcome |

| Enzyme Discovery | Genome sequencing, RNA-Seq, Proteomics, Enzyme assays | Identification of novel enzymes catalyzing specific steps in this compound synthesis. |

| Gene Characterization | Gene cloning, CRISPR-Cas9, Gene overexpression | Functional validation of biosynthetic genes and their roles. |

| Pathway Reconstruction | Metabolic engineering in heterologous hosts (e.g., yeast) | Scalable production of this compound and its precursors, and analog generation. |

| Regulatory Mechanisms | Transcriptomic analysis, Epigenetics | Understanding factors controlling this compound production in plants. |

Exploration of Novel Pharmacological Targets and Mechanisms of Action

While this compound has been observed to possess cytotoxic, anti-inflammatory, and neuroprotective properties, and its analgesic effect is partly linked to nitrogen monoxide production and release, a comprehensive understanding of its precise molecular targets and mechanisms of action remains an active area of investigation ontosight.aibvsalud.org. This compound, along with other alkaloids such as methyllycaconitine (B43530) (MLA) and elatine, has also been found to act on neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), blocking the neuromuscular junction mdpi.commdpi.comacs.orgacs.orgingentaconnect.com. Specifically, this compound is a potent ligand at rat neuronal α-bungarotoxin binding sites, demonstrating remarkable selectivity towards α7-type nAChR rsc.orgacs.org. This interaction, particularly with the 2-(methylsuccinimido)benzoyl moiety, is crucial for its binding affinity mdpi.comacs.org.

Future research should focus on:

High-throughput screening and target deconvolution: Employing advanced cell-based assays, proteomics, and unbiased target identification techniques to systematically discover all direct and indirect molecular targets of this compound in various disease models.

Mechanism of action elucidation: Utilizing biochemical, biophysical, and structural biology approaches (e.g., X-ray crystallography, cryo-electron microscopy, NMR spectroscopy) to understand how this compound interacts with its identified targets at an atomic level ontosight.aiontosight.ai. This includes investigating the impact of its stereochemistry on binding and activity ontosight.aiontosight.ai.

Signaling pathway mapping: Delineating the downstream signaling cascades and cellular processes modulated by this compound binding to its targets, to fully understand its biological effects.

Disease-specific targeting: Investigating this compound's potential in specific disease contexts, such as cancer (cytotoxic effects against certain cell lines), inflammation, and neurodegenerative diseases (neuroprotective effects), to identify optimal therapeutic applications ontosight.ai. This could involve exploring its activity against novel anti-diabetic drug targets, as suggested by in silico screenings of related compounds from medicinal plants mdpi.comresearchgate.net.

Table 2: Pharmacological Targets and Mechanisms of this compound

| Observed Biological Activity | Known/Potential Targets/Pathways | Research Focus |

| Cytotoxic effects | Cancer cell lines, undefined pathways ontosight.ai | Identify specific protein targets and pathways involved in anticancer activity. |

| Anti-inflammatory properties | Modulating inflammation pathways ontosight.ai | Uncover precise inflammatory mediators or receptors affected. |

| Neuroprotective effects | Undefined pathways ontosight.ai | Determine neural targets and protective mechanisms in neurodegenerative models. |

| Analgesic effect | Nitrogen monoxide production/release bvsalud.org | Detail the interaction with nitric oxide pathways and other pain-related targets. |

| nAChR modulation | Neuronal α7-type nicotinic acetylcholine receptors (α7-nAChR), α-bungarotoxin binding sites mdpi.comacs.org | Characterize binding kinetics, specificity, and functional consequences of nAChR modulation. |

Development of Advanced Synthetic Methodologies for this compound and Complex Analogs

The intricate structure of this compound, characterized by its aconitane skeleton, poses significant challenges for its total synthesis. Traditional methods for synthesizing complex natural products are often lengthy, inefficient, and yield limited quantities. While some biomimetic syntheses of nudicaulins have been reported, demonstrating the potential for indole (B1671886) and anthocyanin derivatives to form nudicaulins, the development of more advanced and scalable synthetic methodologies is crucial for wider research and potential therapeutic development researchgate.net.

Future research in this area should aim to:

Streamlined total synthesis: Develop highly efficient, convergent, and stereoselective synthetic routes to this compound that overcome current limitations in yield and accessibility. This could involve novel cascade reactions, asymmetric catalysis, or flow chemistry techniques.

Modular synthesis of analogs: Design and implement modular synthetic strategies that allow for the rapid and diverse generation of this compound analogs. This would enable systematic structure-activity relationship (SAR) studies, crucial for optimizing potency, selectivity, and pharmacokinetic properties. The importance of the 2-(methylsuccinimido)benzoyl moiety for nAChR binding is a key structural feature for such modifications mdpi.comacs.org.

Biosynthesis-inspired synthesis: Leverage insights gained from biosynthetic pathway elucidation (Section 9.1) to inform and inspire novel synthetic strategies. This "chemoenzymatic" approach could integrate enzymatic steps into traditional chemical synthesis for increased efficiency and specificity.

Sustainable production: Explore sustainable and environmentally friendly synthetic methodologies, such as green chemistry principles, to minimize waste and hazardous reagents.

Application of Computational Chemistry and Machine Learning in this compound Research

Computational chemistry and machine learning (ML) are rapidly transforming drug discovery and development by providing powerful tools for predicting molecular properties, identifying targets, and optimizing compounds dev.toyoutube.comtaylorandfrancis.comalliedacademies.org. For this compound research, these advanced computational approaches can significantly accelerate discovery and reduce experimental costs. In silico screening has already been utilized to evaluate potential anti-diabetic activity of compounds from medicinal plants, including this compound, against various targets mdpi.comresearchgate.net. Such approaches can predict molecular activity with high accuracy and are effective in screening large chemical libraries taylorandfrancis.comdiva-portal.orgmdpi.com.

Future research should integrate these technologies more extensively:

Activity Prediction and SAR Studies:

Utilize Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, enhanced by ML algorithms, to predict the biological activities (e.g., cytotoxic, anti-inflammatory, neuroprotective) and pharmacokinetic properties (e.g., ADME/T profiles) of this compound and its diverse analogs mdpi.comresearchgate.nettaylorandfrancis.comalliedacademies.orgdiva-portal.orgmdpi.com.

Employ molecular docking and molecular dynamics simulations to predict how this compound binds to its targets, providing insights into binding affinities and conformational changes alliedacademies.orgnih.gov.

Target Identification:

Apply ML-driven target identification algorithms to uncover novel protein or pathway targets for this compound, especially for its less-understood biological activities dev.toyoutube.comembl.orgnih.gov. This can involve analyzing vast multi-modal datasets including protein structures, gene expression patterns, and molecular interactions dev.toyoutube.comembl.org.

Develop and apply network pharmacology approaches to map this compound's interactions within complex biological networks, revealing polypharmacological effects and potential off-target activities.

De Novo Design and Lead Optimization:

Leverage generative AI models to design novel this compound analogs with improved potency, selectivity, or druglikeness. These models can explore vast chemical spaces to propose innovative structures youtube.comtaylorandfrancis.com.

Employ computational chemistry techniques for lead optimization, guiding chemical synthesis by predicting the energies associated with chemical reactivity and suggesting improved synthetic protocols diva-portal.org.

Integration with Experimental Data:

Establish robust computational pipelines that seamlessly integrate with experimental data, allowing for iterative cycles of in silico prediction, experimental validation, and model refinement. This will ensure the accuracy and utility of computational models.

Table 3: Applications of Computational Chemistry and Machine Learning in this compound Research

| Application Area | Computational Method(s) | Expected Impact |

| Activity/Property Prediction | QSAR/QSPR, Deep Learning Models | Rapid screening of analogs, prediction of ADME/T properties taylorandfrancis.comalliedacademies.orgdiva-portal.orgmdpi.com. |

| Target Identification | Machine Learning (e.g., Bayesian ML), Network Pharmacology | Discovery of novel targets, understanding polypharmacology dev.toyoutube.comembl.orgnih.gov. |

| Drug Design/Optimization | Generative AI, Molecular Docking, Molecular Dynamics | De novo analog design, lead optimization, understanding binding modes taylorandfrancis.comalliedacademies.orgnih.gov. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying nudicauline in plant tissues, and how can their accuracy be validated?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is widely used for this compound quantification. Critical parameters include column selection (e.g., C18 reverse-phase), mobile phase composition (e.g., acetonitrile/water gradients), and validation via calibration curves with authentic standards . To ensure accuracy, spike-and-recovery experiments should be performed to assess extraction efficiency, and inter-day/intra-day precision tests must confirm reproducibility (RSD < 5%) .

Q. How does the distribution of this compound vary across different organs of Delphinium species, and what sampling protocols ensure representative data?

- Methodological Answer : this compound concentrations are highest in seeds and roots (e.g., 56.4% of MLA levels in D. nuttallianum roots) . Sampling should follow stratified random sampling across plant populations, with tissue-specific homogenization and lyophilization to preserve alkaloid integrity. Triplicate extractions using methanol:water (70:30) with sonication (30 min, 40°C) are recommended. Data should be normalized to dry weight and analyzed via ANOVA to account for intra-plant variability .

Q. What statistical approaches are appropriate for comparing this compound toxicity across experimental models?

- Methodological Answer : Dose-response curves (log-probit analysis) and LD₅₀ calculations (e.g., 2.7 mg/kg in mice) are standard for toxicity comparisons . Pairwise t-tests or non-parametric Mann-Whitney U tests should assess significance between treatment groups, with Bonferroni corrections for multiple comparisons. Confidence intervals (95%) must be reported to quantify uncertainty .

Advanced Research Questions

Q. How do this compound’s toxicokinetic properties influence its bioactivity in mammalian systems, and what experimental designs address absorption-distribution-metabolism-excretion (ADME) challenges?

- Methodological Answer : Toxicokinetic studies require in vivo models (e.g., cattle or mice) dosed orally with this compound (1–5 mg/kg). Blood and tissue samples collected at fixed intervals (0–48 hr) should be analyzed via LC-MS/MS to measure plasma half-life (t₁/₂) and volume of distribution (Vd). Compartmental modeling (e.g., non-linear mixed-effects) can elucidate metabolic pathways, while bile-duct cannulation assesses enterohepatic recirculation. Compliance with NIH preclinical guidelines (e.g., sample blinding, n ≥ 8/group) is critical .

Q. What mechanisms explain the synergistic or antagonistic interactions between this compound and other diterpenoid alkaloids (e.g., MLA) in neurotoxicity?

- Methodological Answer : Co-administration experiments (e.g., this compound + MLA at 1:1 to 1:4 ratios) in ex vivo neuromuscular preparations (e.g., mouse diaphragms) can assess synergism. Electrophysiological recordings (patch-clamp) of nicotinic acetylcholine receptors (nAChRs) quantify inhibition constants (Kᵢ). Isobolographic analysis determines additive/synergistic effects, with computational docking (AutoDock Vina) modeling alkaloid-receptor binding affinities .

Q. How can contradictory findings on this compound’s role in plant toxicity be resolved, particularly when prior studies relied solely on MLA as a toxicity marker?

- Methodological Answer : Meta-analyses of historical data should re-evaluate toxicity thresholds using this compound-adjusted models (e.g., toxicity score = [MLA] + 1.67×[this compound], based on LD₅₀ ratios) . Controlled grazing trials in livestock (n ≥ 20) with HPLC-quantified alkaloid intake and clinical symptom scoring (e.g., muscle tremors, respiratory failure) can validate revised toxicity indices. Sensitivity analyses must test robustness against inter-population alkaloid variance .

Key Methodological Considerations

- Reproducibility : Detailed protocols for extraction, instrumentation parameters, and raw data must be archived (e.g., Figshare, Zenodo) to enable replication .

- Ethical Compliance : Animal studies require IACUC approval, with sample sizes justified via power analysis (α = 0.05, β = 0.2) .

- Contradiction Mitigation : Conflicting results should trigger sensitivity analyses and multi-lab validation trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。